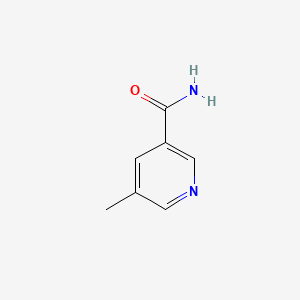

5-Methylnicotinamide

Vue d'ensemble

Description

5-Methylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. It is a metabolite produced in the liver during the metabolism of nicotinamide. This compound has garnered interest due to its various biological activities, including anti-inflammatory and vasoprotective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methylnicotinamide can be synthesized through the methylation of nicotinamide using nicotinamide N-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of nicotinamide N-methyltransferase in a controlled environment to ensure high yield and purity. The reaction conditions typically include maintaining an optimal temperature and pH to facilitate the enzymatic activity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

One of the primary reactions involving 5-methylnicotinamide is its hydrolysis by nicotinamidases. These enzymes catalyze the conversion of this compound to nicotinic acid and ammonia. The reaction mechanism typically involves:

-

Nucleophilic attack : The cysteine residue in the active site of nicotinamidase attacks the carbonyl carbon of the amide bond.

-

Formation of a thioester intermediate : This intermediate can further hydrolyze to release ammonia and regenerate the enzyme.

The hydrolysis reaction can be summarized as follows:

Kinetic Studies

Kinetic studies on the hydrolysis of this compound reveal that the reaction exhibits Michaelis-Menten kinetics, with varying parameters depending on enzyme concentration and substrate availability.

-

Michaelis constant (Km) : This value indicates the affinity of the enzyme for the substrate; lower values suggest higher affinity.

-

Turnover number (kcat) : This reflects how many substrate molecules are converted into product per enzyme molecule per second.

In studies involving various nicotinamidase enzymes, it was found that this compound requires specific conditions for optimal hydrolysis, including pH and temperature adjustments.

Isotope Effect Studies

Isotope effect studies have been conducted to understand the mechanistic details of the hydrolysis reaction. By substituting nitrogen atoms in the substrate with isotopes such as or , researchers can gain insights into bond cleavage dynamics during the reaction:

-

Kinetic isotope effects (KIE) : These studies indicated that C-N bond cleavage is partially rate-limiting in the hydrolysis process. Variations in KIE values across different substrates suggest that structural features significantly influence reactivity.

Data Table: Key Reaction Parameters

Mechanistic Insights

The mechanistic understanding of this compound's reactions highlights:

-

The critical role of active-site residues in nicotinamidases.

-

The formation of intermediates that facilitate product release.

-

The influence of molecular structure on reactivity and kinetics.

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms

Inhibition of NAD Hydrolysis:

5-Methylnicotinamide acts as an inhibitor of nicotinamide adenine dinucleotide (NAD) hydrolyzing enzymes. Unlike nicotinamide, which can support NAD synthesis, 5MN does not contribute to NAD levels but effectively inhibits the hydrolysis of NAD. This property has been linked to its ability to influence renal phosphate transport mechanisms .

Renal Function Studies:

Research indicates that administration of 5MN can inhibit sodium gradient-dependent phosphate transport across renal brush-border membranes. This effect occurs independently of changes in renal NAD content, suggesting that 5MN may play a role in modulating renal function through its enzymatic inhibition properties .

Clinical Applications

Kidney Transplant Recipients:

In studies involving kidney transplant recipients (KTR), lower urinary excretion levels of N1-methylnicotinamide (N1-MN), a metabolite of nicotinamide, were associated with increased risk of premature mortality. The combined assessment of N1-MN and another metabolite, N1-methyl-2-pyridone-5-carboxamide (2Py), demonstrated a negative correlation with all-cause mortality and infectious mortality in KTR, indicating that these metabolites may serve as biomarkers for niacin status and overall health outcomes .

Dermatological Applications:

The antioxidant and anti-inflammatory properties of nicotinamide and its analogs, including 5MN, have been studied extensively in dermatology. These compounds have shown potential in preventing skin damage from UV radiation and may enhance skin barrier function by increasing lipid synthesis. Clinical trials have indicated that topical application of nicotinamide can reduce erythema and inflammatory responses in skin exposed to UV light .

Research Findings

Metabolic Studies:

Metabolic studies have shown that the urinary excretion patterns of methylated nicotinamides can provide insights into niacin metabolism in humans. Increased excretion of N1-MN and related metabolites has been observed following dietary intake of nicotinic acid and other precursors, highlighting the role of these compounds in metabolic pathways .

Weight Management Research:

Recent studies have investigated the effects of nicotinamide N-methyltransferase inhibitors (NNMTi), including compounds related to 5MN, on body weight regulation. In animal models, combining NNMTi with dietary interventions resulted in significant reductions in adiposity and improvements in metabolic health markers .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-Methylnicotinamide involves its ability to modulate various biological pathways:

Comparaison Avec Des Composés Similaires

1-Methylnicotinamide: Another derivative of nicotinamide with similar biological activities but different metabolic pathways.

Nicotinamide: The parent compound, which is a form of vitamin B3 and has a broader range of biological activities.

Uniqueness: 5-Methylnicotinamide is unique due to its specific enzymatic production and its distinct biological activities, particularly its potent anti-inflammatory and vasoprotective properties .

Activité Biologique

5-Methylnicotinamide (MNAM) is a metabolite of nicotinamide, produced primarily through the action of nicotinamide N-methyltransferase (NNMT). Recent studies have highlighted its diverse biological activities, ranging from anti-inflammatory effects to potential roles in metabolic regulation and cardiovascular health. This article provides a comprehensive overview of the biological activity of MNAM, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Structure and Metabolism:

this compound is formed via the methylation of nicotinamide, a form of vitamin B3. The enzyme NNMT catalyzes this reaction using S-adenosylmethionine (SAM) as a methyl donor. MNAM can further be oxidized to produce metabolites such as N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), which are excreted in urine .

Biological Significance:

Initially regarded as a mere metabolic byproduct, recent research indicates that MNAM possesses significant biological activity, influencing various physiological processes.

Anti-inflammatory Effects

MNAM has been shown to exert anti-inflammatory effects in several studies:

- Inhibition of Reactive Oxygen Species (ROS): MNAM treatment in activated macrophages resulted in reduced ROS production without affecting cytokine synthesis significantly. This suggests a targeted mechanism that may protect against oxidative stress .

- Therapeutic Applications: In vivo studies have demonstrated that MNAM can alleviate symptoms in inflammatory skin conditions like rosacea and acne vulgaris. Its anti-inflammatory properties are attributed to its interaction with vascular endothelium rather than direct immune suppression .

Cardiovascular Implications

Recent investigations have linked MNAM levels to cardiovascular health:

- Thrombotic Activity: MNAM has been identified as an anti-thrombotic agent, inhibiting platelet aggregation through mechanisms involving cyclooxygenase-2 (COX-2) and prostacyclin (PGI2) production. This suggests its potential role in managing thrombotic disorders .

- Association with Heart Disease: Epidemiological studies indicate that elevated serum levels of MNAM correlate with obesity, diabetes, and coronary artery disease, suggesting it may serve as a biomarker for cardiovascular risk .

Metabolic Regulation

MNAM plays a role in metabolic pathways:

- Nicotinamide Metabolism: In cirrhotic patients, increased levels of MNAM were observed, indicating altered nicotinamide metabolism. This may reflect compensatory mechanisms in liver dysfunction .

- Potential Mechanisms: The regulation of energy metabolism and mitochondrial function by MNAM is an area of ongoing research. It has been proposed that MNAM may enhance ATP production under certain conditions .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies Involving this compound

Propriétés

IUPAC Name |

5-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCUXBGEPLKSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220254 | |

| Record name | 5-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-57-5 | |

| Record name | 5-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54US8ZUG7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.